1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 5-methyl-1,3,4-thiadiazole-2-amine can be prepared by cyclization of thiosemicarbazide with acetic acid.
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Preparation of the Urea Derivative: : The urea derivative is formed by reacting the thiadiazole compound with an isocyanate. In this case, 1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with cyclopropyl isocyanate.
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Introduction of the Chlorophenyl Group: : The final step involves the introduction of the chlorophenyl group. This can be achieved by reacting the urea derivative with 4-chlorophenyl ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Agricultural Chemistry: It could be used as a pesticide or herbicide due to its potential bioactivity.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and chlorophenyl group are likely to play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-cyclopropylurea: Lacks the thiadiazole ring, which may reduce its biological activity.
1-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Lacks the cyclopropyl group, potentially affecting its binding affinity and specificity.
1-Cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Lacks the chlorophenyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is unique due to the combination of the chlorophenyl group, cyclopropyl group, and thiadiazole ring. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-9(11-3-5-12(16)6-4-11)20(13-7-8-13)15(21)17-14-19-18-10(2)22-14/h3-6,9,13H,7-8H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSARLGKUQFXBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)N(C2CC2)C(C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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